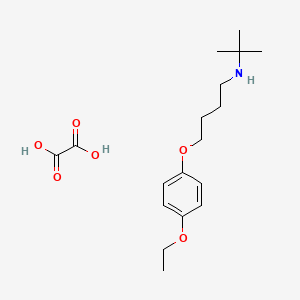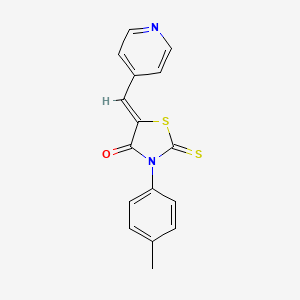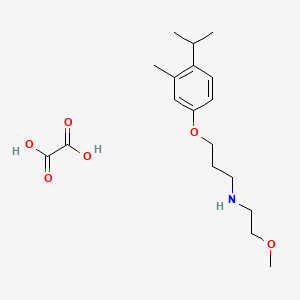amine oxalate](/img/structure/B4005932.png)
[3-(2-bromo-4-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate
Descripción general
Descripción
[3-(2-bromo-4-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate is a useful research compound. Its molecular formula is C14H19BrClNO6 and its molecular weight is 412.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.00843 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradation and Environmental Impact
- Degradation of UV Filters : A study on the degradation products of benzophenone-3 (oxybenzone) in chlorinated seawater swimming pools reveals the formation of brominated disinfection byproducts. This research is crucial for understanding the environmental impact of common UV filters found in sunscreens when they enter aquatic ecosystems, particularly through swimming pools treated with chlorine and containing seawater. The study identifies ten transformation products, proposing a transformation pathway and emphasizing the toxicological significance of brominated compared to chlorinated byproducts (Manasfi et al., 2015).
Synthesis and Antimicrobial Activity
- Antibacterial and Antioxidant Properties : Research on the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, including amine oxalates, explores their antibacterial and antioxidant activities. Some of these compounds show high antibacterial activity, underscoring the potential for developing new antimicrobial agents from halogenated propylamine structures (Арутюнян et al., 2012).
Enzymatic Strategies for Synthesis
- Enantioenriched Amines Synthesis : An enzymatic strategy developed for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines showcases the use of biotransamination and kinetic resolutions for producing valuable precursors like Levofloxacin. This approach highlights the importance of enzymatic methods in achieving high selectivity and efficiency in synthesizing complex organic compounds, potentially including derivatives of the compound (Mourelle-Insua et al., 2016).
Characterization and Structural Analysis
- Crystal Structure Analysis : The synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amine, including structural analysis through single crystal X-ray diffraction, provide insights into the molecular configuration, intermolecular interactions, and stability of suchcompounds. This research can inform the structural analysis and design of similar halogenated amines for various applications (Nadaf et al., 2019).
Electrochemical Degradation
- Electro-Fenton Degradation of Antimicrobials : The study on the electro-Fenton degradation of triclosan and triclocarban demonstrates the effectiveness of electrochemical methods in breaking down antimicrobial agents. This research may offer a parallel to understanding the degradation pathways and environmental remediation techniques for similar chemical structures (Sirés et al., 2007).
Synthesis and Antibacterial Activity
- Synthesis of Antibacterial Amines : Another study focuses on the synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines and their transformation into compounds with significant antibacterial activity. This underscores the potential pharmaceutical applications of synthesizing and modifying amines for therapeutic use (Arutyunyan et al., 2017).
These studies, while not directly addressing 3-(2-bromo-4-chlorophenoxy)propylamine oxalate, shed light on the broader context of scientific research involving halogenated compounds, their environmental impact, synthesis, and potential applications in pharmaceuticals and environmental remediation. The methodologies and findings from these research efforts could inform further investigation into the specific applications and properties of the compound .
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO2.C2H2O4/c1-16-8-6-15-5-2-7-17-12-4-3-10(14)9-11(12)13;3-1(4)2(5)6/h3-4,9,15H,2,5-8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEIWVCTGBUFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005866.png)
![[3-(allylthio)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](2-methoxyphenyl)methanone](/img/structure/B4005873.png)
![N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005893.png)
![10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005898.png)

![Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4005910.png)
![4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4005916.png)
![3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4005919.png)


![1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine](/img/structure/B4005938.png)
![N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4005940.png)
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)morpholine oxalate](/img/structure/B4005944.png)

